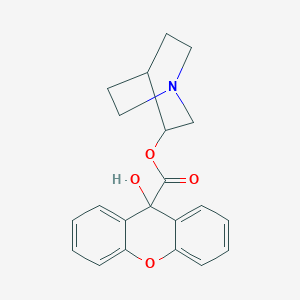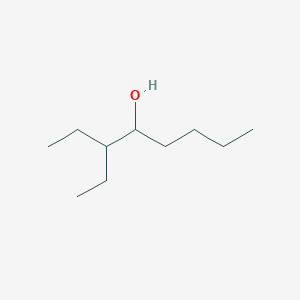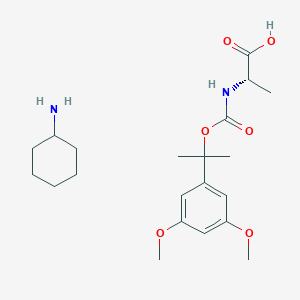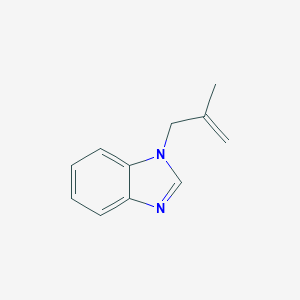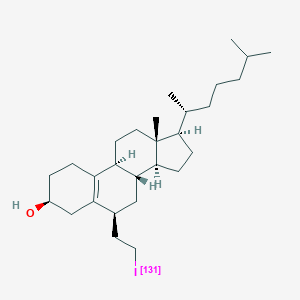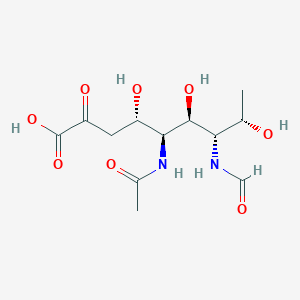
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid (ATFM) is a rare sugar found in the lipopolysaccharides of some gram-negative bacteria. This sugar has been widely studied due to its unique structure and potential applications in various fields such as medicine, biotechnology, and food science.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is not fully understood. However, it is believed to modulate the immune system by interacting with immune cells and cytokines. 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been shown to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in inflammation and immune response. 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. However, the synthesis of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is complex and requires several steps, making it time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid. One area of research is the development of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid-based therapeutics for the treatment of various diseases. Another area of research is the study of the mechanism of action of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid and its interaction with immune cells and cytokines. Additionally, the potential applications of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid in the food industry and biotechnology are also areas of interest for future research.
Conclusion:
In conclusion, 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is a rare sugar with potential applications in various fields such as medicine, biotechnology, and food science. Its unique structure and potential therapeutic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid involves a series of chemical reactions starting from D-mannose. The first step is the conversion of D-mannose to 2,3-unsaturated derivative, followed by the addition of an amino group and formylation. The final step involves the removal of protecting groups to obtain 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid.
Aplicaciones Científicas De Investigación
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory bowel disease.
Propiedades
Número CAS |
101410-16-6 |
|---|---|
Nombre del producto |
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid |
Fórmula molecular |
C12H20N2O8 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(4S,5S,6S,7S,8S)-5-acetamido-7-formamido-4,6,8-trihydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C12H20N2O8/c1-5(16)9(13-4-15)11(20)10(14-6(2)17)7(18)3-8(19)12(21)22/h4-5,7,9-11,16,18,20H,3H2,1-2H3,(H,13,15)(H,14,17)(H,21,22)/t5-,7-,9-,10-,11-/m0/s1 |
Clave InChI |
KSZBFFOISNRTIU-IKDFHBNSSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
SMILES |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
SMILES canónico |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
Sinónimos |
5-acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid 5-AFPA 5-N-acetyl-7-N-formylpseudaminic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



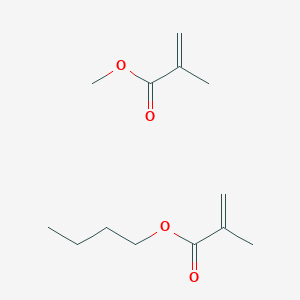


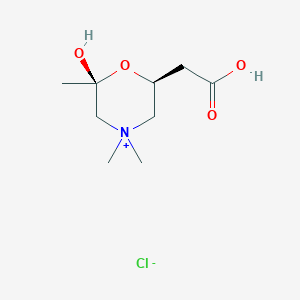
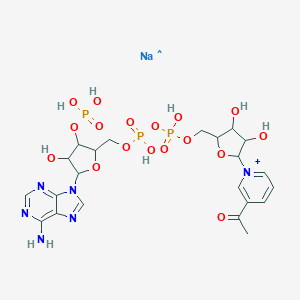

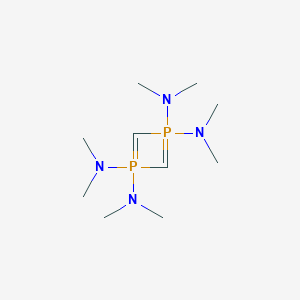
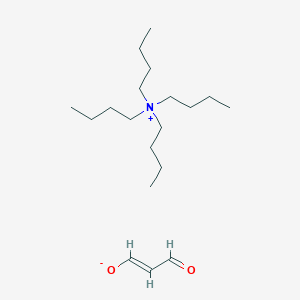
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)
